molecular formula C16H18N2O5S2 B2831172 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797353-13-9

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2831172
CAS No.: 1797353-13-9
M. Wt: 382.45
InChI Key: XTDTUGTZJHDYGT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the context of enzyme inhibition and receptor modulation studies . Its core structure integrates a benzoxazolone moiety, a known privileged scaffold in drug discovery that frequently confers target-binding capability, linked via a sulfonamide group to a thiophene-containing side chain. This specific molecular architecture suggests potential as a key intermediate or lead compound for the development of therapeutics targeting carbonic anhydrase isoforms , given the well-documented role of primary sulfonamides as potent inhibitors of this enzyme family. The compound's research value is further amplified by its structural complexity, which provides a versatile platform for structure-activity relationship (SAR) explorations aimed at optimizing selectivity and potency against specific biological targets. Researchers are employing this chemical probe to investigate novel signaling pathways and to elucidate the mechanism of action in various cellular and biochemical assays, contributing to the advancement of knowledge in areas such as oncology and neurology.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-10-4-7-15(24-10)14(22-3)9-17-25(20,21)11-5-6-13-12(8-11)18(2)16(19)23-13/h4-8,14,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTUGTZJHDYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight306.4 g/mol
CAS Number1706011-05-3

The presence of functional groups such as methoxy, sulfonamide, and thiophene derivatives contributes to its unique chemical behavior and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that derivatives with similar structural motifs show activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-Methyl-2-oxo-benzoxazoleStaphylococcus aureus32 µg/mL
N-(5-Methylthiophen-2-yl)amideE. coli64 µg/mL

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models . The inhibition of nitric oxide production in macrophages is one mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer Properties

Recent studies have explored the anticancer potential of benzoxazole derivatives. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example, a derivative with a similar structure was effective against breast cancer cells by disrupting cell cycle progression .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor.
  • Receptor Modulation : The compound may modulate specific receptors linked to inflammatory responses or cancer progression.
  • Cell Membrane Interaction : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

A significant case study involved the evaluation of related compounds in preclinical models for their efficacy against inflammatory diseases. In these studies, compounds were administered to animal models of arthritis, demonstrating reduced swelling and pain markers compared to controls .

Scientific Research Applications

Structural Characteristics

The compound features:

  • A benzo[d]oxazole core, which is known for its biological activity.
  • A sulfonamide group that enhances solubility and bioactivity.
  • A methoxy and a thiophene moiety that contribute to its chemical reactivity.

Medicinal Chemistry

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes.

Case Study: Enzyme Inhibition

Research indicates that compounds with similar structures have shown promising results as inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial in treating skin disorders such as hyperpigmentation .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated that derivatives of benzo[d]oxazole can possess significant antibacterial activity, making them candidates for developing new antibiotics .

Case Study: Antibacterial Efficacy

In vitro studies revealed that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) significantly lower than those of conventional antibiotics .

Material Science

Due to its unique chemical structure, this compound can serve as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its functional groups allow for modifications that can enhance material properties like conductivity and thermal stability.

Case Study: Polymer Synthesis

Research has explored the use of similar sulfonamide compounds in creating conductive polymers that can be used in electronic devices. The incorporation of the benzo[d]oxazole unit has been shown to improve electrical properties.

Environmental Applications

The compound's reactivity makes it suitable for applications in environmental chemistry, particularly in the degradation of pollutants or as part of sensing technologies.

Case Study: Pollutant Degradation

Studies have indicated that compounds with thiophene rings can be effective in photocatalytic degradation processes, breaking down organic pollutants under UV light exposure.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Core Structure Key Substituents Potential Biological Relevance
Target Compound Benzo[d]oxazole - 3-Methyl group
- Sulfonamide at C5
- 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl chain
Enzyme inhibition (e.g., carbonic anhydrase)
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzo[d]oxazole - Hydroxy group instead of methoxy
- Furyl and thienyl substituents
Altered solubility and target interaction
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolo-pyridine - Thiophene sulfonamide
- Methyl and pyridine substituents
Anticancer activity (via kinase inhibition)
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate Isoxazole - Ethyl ester
- 5-Methylthiophen-2-yl group
Intermediate for bioactive molecules

Key Observations :

  • The methoxy group in the target compound may improve metabolic stability compared to the hydroxy-substituted analog in .
  • Thiazole- and pyridine-containing analogs () highlight the importance of heterocyclic cores in modulating anticancer activity .

Physicochemical Properties

Property Target Compound N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-... () N-(2-methyl-3-(thiazolo...) ()
Molecular Weight (estimated) ~450 g/mol ~460 g/mol ~430 g/mol
LogP (Predicted) 3.2 2.8 3.5
Solubility Low (lipophilic) Moderate (polar hydroxy group) Low

Q & A

Q. What are the key synthetic steps and analytical techniques for confirming the structure of this compound?

The synthesis typically involves multi-step organic reactions, such as sulfonamide coupling, thiophene functionalization, and cyclization. Critical steps include:

  • Sulfonamide formation : Reaction of a sulfonyl chloride intermediate with an amine-containing precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thiophene integration : Electrophilic substitution or cross-coupling reactions to introduce the 5-methylthiophen-2-yl moiety .
  • Purification : Column chromatography or recrystallization to isolate the target compound . Analytical validation :
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • HPLC to assess purity (>95% typically required for biological testing) .

Q. Which in vitro assays are suitable for initial evaluation of antimicrobial activity?

Common assays include:

  • Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Agar diffusion assays to screen broad-spectrum activity.
  • Positive controls : Ciprofloxacin (bacteria), Fluconazole (fungi) .
  • Cytotoxicity counter-screening : Use mammalian cell lines (e.g., HEK-293) to identify selectivity indices .

Advanced Research Questions

Q. How can competing side reactions during sulfonamide coupling be minimized to optimize yield?

  • Catalyst optimization : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction homogeneity .
  • Temperature control : Maintain 0–5°C during exothermic steps to suppress hydrolysis or dimerization .
  • Real-time monitoring : TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

  • Mechanistic profiling : Compare dose-response curves in sensitive vs. resistant cell lines (e.g., HeLa vs. MCF-7) to identify target-specific effects .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS to rule out artifactual results .
  • Pathway analysis : RNA sequencing or proteomics to assess differential expression of apoptosis/autophagy markers .

Q. What strategies elucidate the interaction between this compound and bacterial dihydropteroate synthase (DHPS)?

  • Enzyme inhibition assays : Measure ICₓ₀ values using purified DHPS and compare with sulfonamide drugs (e.g., sulfamethoxazole) .
  • Molecular docking : Computational modeling (AutoDock Vina) to predict binding modes to the pterin-binding pocket .
  • Resistance studies : Test activity against DHPS-mutant bacterial strains to confirm target engagement .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniquePurposeExample Parameters
¹H NMRConfirm substituent positions500 MHz, DMSO-d₆
HRMSVerify molecular formulaESI+, m/z accuracy < 2 ppm
HPLCAssess purityC18 column, 90:10 MeCN/H₂O

Q. Table 2. Common Reaction Conditions for Sulfonamide Coupling

ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces side reactions
SolventDMF or acetonitrileEnhances reactant solubility
CatalystHATU (1.2 equiv)Improves coupling efficiency

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